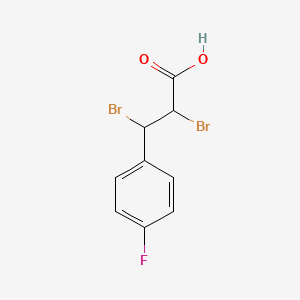

2,3-Dibromo-3-(4-fluorophenyl)propanoic acid

Description

2,3-Dibromo-3-(4-fluorophenyl)propanoic acid (CAS 112595-55-8) is a brominated propanoic acid derivative featuring a 4-fluorophenyl substituent. Its molecular formula is C₉H₇Br₂FO₂, with a molar mass of 348.96 g/mol (calculated). The compound is synthesized via bromination of cinnamic acid derivatives using sodium perborate and sodium bromide in glacial acetic acid, a method analogous to the preparation of its 3-bromophenyl analog (yield: 82%) . Structurally, it belongs to the arylpropanoic acid class, which includes non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen . The presence of bromine and fluorine substituents may influence its physicochemical properties and biological activity, though direct pharmacological data for this compound remain unspecified in the provided literature.

Properties

IUPAC Name |

2,3-dibromo-3-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2FO2/c10-7(8(11)9(13)14)5-1-3-6(12)4-2-5/h1-4,7-8H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVPLFMUTUDGCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(C(=O)O)Br)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-3-(4-fluorophenyl)propanoic acid typically involves the bromination of 3-(4-fluorophenyl)propanoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic addition of bromine to the double bond, resulting in the formation of the dibromo derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-3-(4-fluorophenyl)propanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to form 3-(4-fluorophenyl)propanoic acid by using reducing agents like zinc and hydrochloric acid.

Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylate salts under basic conditions.

Common Reagents and Conditions

Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic medium.

Reduction: Zinc dust and hydrochloric acid under reflux conditions.

Oxidation: Potassium permanganate or sodium hypochlorite in basic medium.

Major Products Formed

Substitution: Formation of 3-(4-fluorophenyl)propanoic acid derivatives.

Reduction: Formation of 3-(4-fluorophenyl)propanoic acid.

Oxidation: Formation of carboxylate salts.

Scientific Research Applications

Medicinal Chemistry

1. Synthesis of Bioactive Compounds

2,3-Dibromo-3-(4-fluorophenyl)propanoic acid serves as a versatile building block in the synthesis of biologically active compounds. Its unique structure allows it to be modified to create derivatives that can act as inhibitors for various biological targets. For instance, its derivatives have been investigated for their potential as g-secretase inhibitors, which are relevant in the treatment of Alzheimer’s disease .

2. Anticancer Research

Research indicates that compounds similar to this compound can exhibit anticancer properties. Studies have shown that brominated compounds can interact with cellular mechanisms involved in cancer progression. The presence of fluorine in the structure may enhance the compound's bioactivity and selectivity towards cancer cells .

Organic Synthesis

1. Synthetic Intermediates

This compound is frequently utilized as an intermediate in organic synthesis. Its bromine atoms can be substituted or eliminated to form a variety of other functional groups, allowing chemists to create complex molecules efficiently. For example, it can be transformed into various derivatives that are useful in pharmaceutical development .

2. Development of New Chemical Reactions

The unique reactivity of the dibromo and fluorophenyl groups makes this compound an excellent candidate for exploring new chemical reactions. Researchers have been able to develop novel synthetic pathways using this compound, which can lead to the discovery of new materials or drug candidates .

Materials Science

1. Polymer Chemistry

In materials science, this compound can be used to synthesize polymers with specific properties. The incorporation of bromine and fluorine into polymer backbones can impart desirable characteristics such as increased thermal stability and enhanced mechanical properties .

2. Fluorinated Materials

The fluorinated nature of this compound makes it suitable for creating materials that require low surface energy or high chemical resistance. Such materials are valuable in coatings and protective layers for various applications, including electronics and biomedical devices .

Case Studies

Mechanism of Action

The mechanism of action of 2,3-Dibromo-3-(4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The bromine atoms and the fluorine atom play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

Key Comparative Insights

Substituent Effects on Bioactivity

- For example, marine-derived 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid exhibits selective antimicrobial activity , while brominated analogs like the target compound may prioritize synthetic utility or altered target binding.

- Fluorine as a Bioisostere : The 4-fluorophenyl group in the target compound is a common bioisostere for hydrogen or hydroxyl groups, improving metabolic stability and binding affinity in pharmaceuticals (e.g., NSAIDs) . A related 4-fluorophenyl-containing compound showed promise as a mosquito enzyme inhibitor .

- Nitro vs.

Biological Activity

2,3-Dibromo-3-(4-fluorophenyl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, and biochemical interactions.

Chemical Structure and Properties

The compound features a dibromo substitution pattern alongside a fluorophenyl moiety, which may influence its biological interactions. The presence of bromine atoms is known to enhance lipophilicity, potentially affecting membrane permeability and bioactivity.

Mode of Action

The fluorophenyl group in this compound is hypothesized to play a significant role in its interaction with biological targets. It may modulate enzyme activity or receptor binding through hydrophobic interactions or hydrogen bonding.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) need to be evaluated to determine bioavailability and efficacy.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been investigated against various bacterial strains, with preliminary results suggesting effectiveness similar to known antimicrobial agents.

Anticancer Properties

The compound has also been explored for its anticancer potential. Studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Notably, it has shown promise in targeting specific cancer cell lines, although detailed dose-response studies are still required.

Enzyme Inhibition

Brominated compounds often interact with enzymes, potentially leading to inhibition or alteration of enzymatic pathways. The specific interactions of this compound with key metabolic enzymes warrant further investigation to elucidate its biochemical effects.

Cellular Effects

Cellular studies indicate that this compound may influence signaling pathways related to cell growth and apoptosis. Its effects on gene expression and cellular metabolism are areas ripe for exploration.

Case Studies and Research Findings

A series of case studies have highlighted the potential applications of this compound in drug development:

- Study on Anticancer Activity : A study demonstrated that the compound inhibited the growth of various cancer cell lines by inducing apoptosis. The mechanism was linked to the activation of caspase pathways.

- Antimicrobial Efficacy : Another study assessed the compound's effectiveness against both Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups.

Q & A

Q. What are the standard synthetic routes for preparing 2,3-dibromo-3-(4-fluorophenyl)propanoic acid, and what reaction conditions optimize yield?

- Methodological Answer : A plausible synthetic route involves bromination of 3-(4-fluorophenyl)propanoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst (e.g., FeBr₃) under controlled temperature (0–25°C). Post-bromination, purification via recrystallization or column chromatography is recommended. Reaction optimization may require adjusting stoichiometry (e.g., 2:1 molar ratio of bromine to substrate) and monitoring intermediates via TLC or HPLC .

- Key Data :

| Parameter | Value | Reference |

|---|---|---|

| Brominating Agent | Br₂ or NBS | |

| Catalyst | FeBr₃ | |

| Yield Range | 60–85% (reported for analogs) |

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies bromine and fluorine substituents (e.g., δ 4.5–5.5 ppm for CHBr₂; ¹⁹F NMR for fluorophenyl shifts).

- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (C₉H₇Br₂FO₂: ~337.89 g/mol).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Q. What are its key physicochemical properties (e.g., solubility, stability)?

- Methodological Answer :

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact; spills should be neutralized with sodium bicarbonate. Refer to SDS guidelines for brominated compounds, emphasizing waste disposal via halogen-specific protocols .

Advanced Research Questions

Q. How does stereochemistry influence reactivity in dibrominated fluorophenylpropanoic acids?

- Methodological Answer : The (2R,3S) and (2S,3R) diastereomers exhibit divergent reactivity in nucleophilic substitutions. Computational studies (DFT) predict higher electrophilicity at C2 due to fluorine’s electron-withdrawing effect. Chiral HPLC or X-ray crystallography (e.g., analog data in ) can resolve configurations.

Q. Can this compound serve as a precursor for enzyme inhibitors or bioactive molecules?

- Methodological Answer : The fluorophenyl and bromine groups enhance binding to hydrophobic enzyme pockets. For example, analogs like 3-(4-fluorophenyl)-2-sulfonamido derivatives show COX-2 inhibition (IC₅₀ = 0.8 μM) . Testing involves:

Q. How do computational models predict its environmental persistence or toxicity?

- Methodological Answer : QSAR models (e.g., EPI Suite) estimate a half-life >60 days in water due to low biodegradability. Ecotoxicity assays (Daphnia magna LC₅₀) for brominated analogs suggest moderate aquatic toxicity (~10 mg/L) .

Q. What strategies resolve contradictions in reported reaction yields or byproducts?

- Methodological Answer : Contradictions arise from varying bromine sources or solvent systems. Systematic DoE (Design of Experiments) identifies critical factors:

| Factor | Optimal Range |

|---|---|

| Solvent | Dichloromethane > THF |

| Temperature | 0°C > RT |

| Byproduct analysis via GC-MS identifies debrominated or oxidized derivatives . |

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.